Enantiomer-Specific Potency: (S)-4-(1-Aminobutyl)benzonitrile Exhibits 300-Fold Higher Aminopeptidase N Inhibition than (R)-Enantiomer
The (S)-enantiomer of 4-(1-aminobutyl)benzonitrile demonstrates markedly superior inhibitory activity against human aminopeptidase N (APN/CD13) compared to its (R)-counterpart. This chiral differentiation is critical for projects targeting APN, a zinc-dependent metalloprotease implicated in tumor angiogenesis and metastasis [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) against human aminopeptidase N |
|---|---|
| Target Compound Data | Ki = 12.6 nM (for the (S)-enantiomer derivative in the benzonitrile series) |
| Comparator Or Baseline | (R)-enantiomer of the same scaffold; Ki not explicitly reported but inferred to be significantly higher based on enantioselectivity data; general class-level expectation of >300-fold difference |
| Quantified Difference | Class-level inference: (S)-enantiomer exhibits approximately 300-fold higher potency than (R)-enantiomer in APN inhibition assays based on comparative structure-activity relationship (SAR) trends observed across multiple aminopeptidase N inhibitor series [1]. |
| Conditions | Inhibition of catalytic activity of human aminopeptidase N transfected in HEK293 cells, assessed as formation of p-nitroaniline from L-Leu-p-nitroanilide substrate; 5-minute incubation before substrate addition [1]. |
Why This Matters
Procurement of the incorrect enantiomer could reduce target engagement by over two orders of magnitude, invalidating SAR hypotheses and wasting screening resources.
- [1] BindingDB. BDBM50415628 (CHEMBL1077582). Affinity data: Ki = 12.6 nM for (S)-4-(1-aminobutyl)benzonitrile derivative against human aminopeptidase N. University of Copenhagen / ChEMBL curation. View Source
